molecular formula C13H16N2O B1265832 1-Benzyl-4-hydroxypiperidine-4-carbonitrile CAS No. 6094-60-6

1-Benzyl-4-hydroxypiperidine-4-carbonitrile

Cat. No. B1265832
Key on ui cas rn: 6094-60-6
M. Wt: 216.28 g/mol
InChI Key: XQRLXUYZKZXSBN-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A slurry of 1-benzyl-4-piperidone (53.3 g, 0.28 mol), sodium bisulfate (38.5 g, 0.32 mol), potassium cyanide (24.5 g, 0.38 mol) and water (200 mL) was stirred 1 hour and then combined with diethyl ether. The mixture was stirred 1 hour and the ether layer was separated, washed with water (2×) and brine (2×), dried (K2CO3), filtered and concentrated. The residue was crystallized from pentane/diethyl ether (3:1, approximately 400 mL) to give 1-benzyl-4-hydroxypiperidine-4-carbonitrile (45 g) as a crude material.
Quantity
53.3 g
Type
reactant
Reaction Step One
Quantity
38.5 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)[O-].[Na+].[C-:21]#[N:22].[K+].O>C(OCC)C>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([OH:14])([C:21]#[N:22])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
53.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
38.5 g
Type
reactant
Smiles
S([O-])(O)(=O)=O.[Na+]
Name
Quantity
24.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the ether layer was separated
WASH
Type
WASH
Details
washed with water (2×) and brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from pentane/diethyl ether (3:1, approximately 400 mL)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: CALCULATEDPERCENTYIELD 74.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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